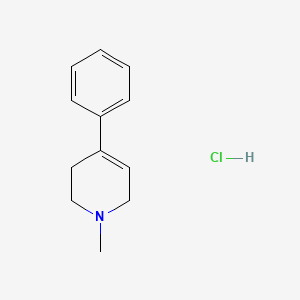

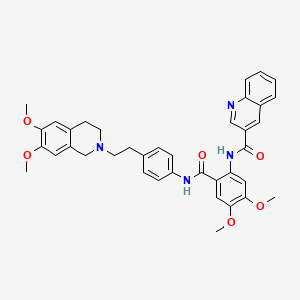

![molecular formula C15H12FNO3 B1662595 Methyl 2-[(4-fluorobenzoyl)amino]benzoate CAS No. 461681-88-9](/img/structure/B1662595.png)

Methyl 2-[(4-fluorobenzoyl)amino]benzoate

説明

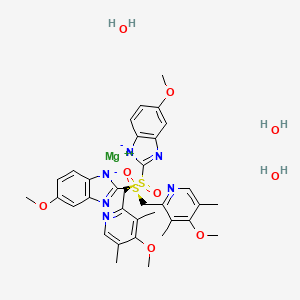

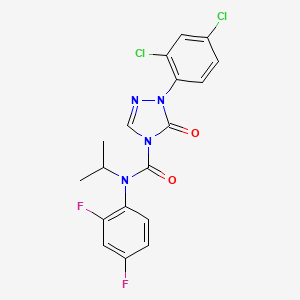

Methyl 2-[(4-fluorobenzoyl)amino]benzoate, also known as Exo1, is a member of benzamides . Its molecular formula is C15H12FNO3 and it has a molecular weight of 273.26 g/mol . It is represented by the IUPAC name methyl 2-[(4-fluorobenzoyl)amino]benzoate .

Molecular Structure Analysis

The InChI representation of Methyl 2-[(4-fluorobenzoyl)amino]benzoate isInChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18) . The canonical SMILES representation is COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F . Physical And Chemical Properties Analysis

Methyl 2-[(4-fluorobenzoyl)amino]benzoate has a molecular weight of 273.26 g/mol . It has a XLogP3 value of 3.4, indicating its lipophilicity . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .科学的研究の応用

Molecular Properties and Metabolism

A study by Ghauri et al. (1992) explored the computed molecular properties and metabolism of substituted benzoic acids, including fluorobenzoic acids, in rats. This research is relevant for understanding the metabolic fate and physicochemical properties of compounds like Methyl 2-[(4-fluorobenzoyl)amino]benzoate. It was found that glucuronidation or glycine conjugation reactions predominantly metabolize these compounds, with ester glucuronides as major metabolites in some cases (Ghauri et al., 1992).

Antitumor Properties

Research by Bradshaw et al. (2002) on amino acid prodrugs of antitumor benzothiazoles, including fluorine-substituted compounds, highlights the potential of such compounds in cancer treatment. These prodrugs demonstrated sufficient plasma concentrations to elicit cytocidal activity against certain human mammary carcinoma cell lines, indicating the significant therapeutic potential of fluorine-substituted compounds like Methyl 2-[(4-fluorobenzoyl)amino]benzoate in oncology (Bradshaw et al., 2002).

Enzymatic Reactions and Degradation

A study by Altenschmidt et al. (1991) investigated enzymes catalyzing the formation of coenzyme A thioesters of benzoate and fluorobenzoates in a denitrifying Pseudomonas sp. This research provides insight into the enzymatic reactions involved in the degradation of fluorobenzoates, which are structurally related to Methyl 2-[(4-fluorobenzoyl)amino]benzoate. Understanding these enzymatic processes is crucial for comprehending the biodegradation and environmental fate of such compounds (Altenschmidt et al., 1991).

Fluorescent Receptor Development

Malkondu et al. (2015) developed a ‘turn-on’ fluorescent receptor with anthracene and methyl 3-aminobenzoate. The study demonstrated the potential of such compounds in detecting metal ions, with high selectivity and sensitivity. The receptor’s interaction with metal ions like Cu2+ caused significant emission intensity enhancement, indicating the utility of Methyl 2-[(4-fluorobenzoyl)amino]benzoate derivatives in developing sensitive fluorescence-based sensors (Malkondu et al., 2015).

特性

IUPAC Name |

methyl 2-[(4-fluorobenzoyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c1-20-15(19)12-4-2-3-5-13(12)17-14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAPWMKFHIKQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893483 | |

| Record name | Methyl 2-(4-fluorobenzamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811331 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 2-[(4-fluorobenzoyl)amino]benzoate | |

CAS RN |

75541-83-2 | |

| Record name | 75541-83-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-(4-fluorobenzamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

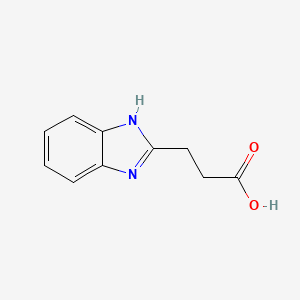

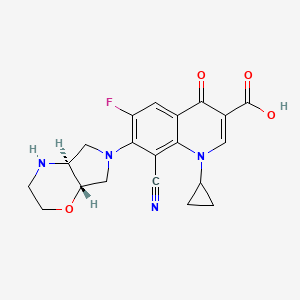

![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide](/img/structure/B1662523.png)